Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

Catalog No.
S4243342
CAS No.
M.F
C21H28N2O2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantane-1-carboxylic acid (4-morpholin-4-yl-phe...

Product Name

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide

IUPAC Name

N-(4-morpholin-4-ylphenyl)adamantane-1-carboxamide

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H28N2O2/c24-20(21-12-15-9-16(13-21)11-17(10-15)14-21)22-18-1-3-19(4-2-18)23-5-7-25-8-6-23/h1-4,15-17H,5-14H2,(H,22,24)

InChI Key

MGXKWIVDYHTYEP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4

The exact mass of the compound N-[4-(4-morpholinyl)phenyl]-1-adamantanecarboxamide is 340.215078140 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is a synthetic organic compound that integrates the structural characteristics of adamantane, a carboxylic acid, and morpholine. This compound is characterized by its unique three-dimensional structure, which is derived from the adamantane core, known for its stability and rigidity. The presence of the morpholine and phenyl groups enhances its potential biological activity and solubility properties, making it an interesting candidate for various applications in medicinal chemistry and materials science.

  • Oxidation: The adamantane moiety can undergo oxidation under strong conditions, potentially leading to the formation of carboxylic acids or ketones.
  • Reduction: The amide group can be reduced to an amine, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The morpholine ring can engage in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or chromium trioxide are commonly employed for oxidation reactions.
  • Reducing Agents: Lithium aluminum hydride or borane are suitable for reducing the amide group.
  • Substitution Reagents: Alkyl halides or acyl chlorides can act as nucleophiles in substitution reactions.

The biological activity of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is of significant interest, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, including enzymes and receptors. The adamantane moiety is known to enhance lipophilicity, which may improve membrane permeability and bioavailability. Preliminary studies suggest potential applications as a drug candidate, particularly in antiviral and anticancer therapies, where modulation of enzyme activity is crucial.

Synthetic Routes

The synthesis of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide typically involves:

  • Formation of Adamantane-1-carboxylic Acid: This is achieved through the oxidation of adamantane.
  • Coupling Reaction: The carboxylic acid group is activated using coupling agents such as dicyclohexylcarbodiimide (DCC) and then coupled with 4-morpholin-4-yl-phenylamine to form the desired amide bond.

Industrial Production Methods

For industrial applications, optimizing the above synthetic route is crucial to maximize yield and purity while minimizing environmental impact. Techniques may include continuous flow reactors and solvent recycling to align with green chemistry principles.

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide has diverse applications:

  • Medicinal Chemistry: Investigated for its potential as a drug candidate due to its structural properties.
  • Biochemical Assays: May serve as a ligand in various biochemical assays.
  • Material Science: Utilized in the development of advanced materials with specific properties attributed to its unique structure.

Research into the interaction mechanisms of Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide indicates that its effectiveness may depend on binding interactions with specific molecular targets. The compound's structural features could enhance stability and facilitate interactions that modulate target activity, making it a subject of interest for further pharmacological studies.

Similar Compounds

  • Adamantane-1-carboxylic Acid: Shares the adamantane core structure.
  • 4-Morpholin-4-yl-phenylamine: Contains morpholine and phenyl groups but lacks the carboxylic acid functionality.
  • Amantadine: A well-known antiviral drug that contains an adamantane core but differs significantly in functional groups.

Uniqueness

Adamantane-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide is unique due to its combination of functionalities from the adamantane core, carboxylic acid, and morpholine groups. This distinct structure imparts specific properties such as enhanced stability, solubility, and potential biological activity that differentiate it from related compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

340.215078140 g/mol

Monoisotopic Mass

340.215078140 g/mol

Heavy Atom Count

25

Dates

Last modified: 04-15-2024

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